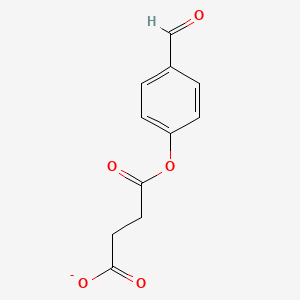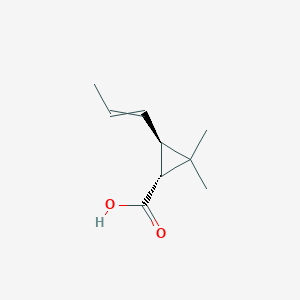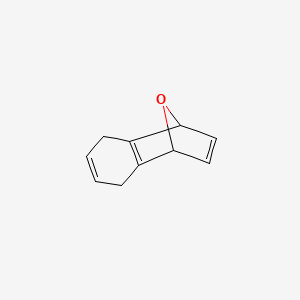
(1-Azidocyclopentyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Azidocyclopentyl)methanol is an organic compound that features both an azide group (-N₃) and a hydroxyl group (-OH) attached to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Azidocyclopentyl)methanol typically involves the azidation of cyclopentylmethanol. One common method is the reaction of cyclopentylmethanol with sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the substitution of the hydroxyl group with the azide group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(1-Azidocyclopentyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of (1-Azidocyclopentyl)aldehyde or (1-Azidocyclopentyl)ketone.
Reduction: The azide group can be reduced to an amine group, yielding (1-Aminocyclopentyl)methanol.
Substitution: The azide group can participate in substitution reactions, such as the Staudinger reaction, where it reacts with triphenylphosphine to form an iminophosphorane intermediate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Triphenylphosphine (PPh₃) is commonly used in the Staudinger reaction.
Major Products Formed
Oxidation: (1-Azidocyclopentyl)aldehyde or (1-Azidocyclopentyl)ketone.
Reduction: (1-Aminocyclopentyl)methanol.
Substitution: Iminophosphorane intermediates.
Scientific Research Applications
(1-Azidocyclopentyl)methanol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The azide group can be used in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1-Azidocyclopentyl)methanol depends on the specific reaction it undergoes. For example:
In oxidation reactions: , the hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent.
In reduction reactions: , the azide group is converted to an amine group through the addition of hydrogen atoms.
In substitution reactions: , the azide group reacts with triphenylphosphine to form an iminophosphorane intermediate, which can further react to form various products.
Comparison with Similar Compounds
Similar Compounds
Cyclopentylmethanol: Lacks the azide group, making it less reactive in certain types of chemical reactions.
(1-Aminocyclopentyl)methanol: Contains an amine group instead of an azide group, leading to different reactivity and applications.
Cyclopentylamine: Contains only an amine group and lacks the hydroxyl group, resulting in different chemical properties.
Uniqueness
(1-Azidocyclopentyl)methanol is unique due to the presence of both an azide and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and various scientific research applications.
Properties
CAS No. |
404344-97-4 |
|---|---|
Molecular Formula |
C6H11N3O |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
(1-azidocyclopentyl)methanol |
InChI |
InChI=1S/C6H11N3O/c7-9-8-6(5-10)3-1-2-4-6/h10H,1-5H2 |
InChI Key |
VNUUEMVKDBAIBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CO)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R,3R)-2-Amino-3-hydroxyoctadec-4-en-1-yl]phosphonic acid](/img/structure/B14257169.png)


![N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-tryptophan](/img/structure/B14257187.png)
![3-[[2-[4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yliminomethyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carbonyl]amino]propanoic acid](/img/structure/B14257189.png)
![1-Propanone, 1-[2-hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-](/img/structure/B14257195.png)

![2-[(Benzenesulfonyl)methyl]-2H-1,3-benzodioxole](/img/structure/B14257202.png)

![Silane, dimethylphenyl[1-[(tributylstannyl)methyl]ethenyl]-](/img/structure/B14257216.png)
![N-(4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14257223.png)
![[3-(4-Methoxyphenyl)propyl]hydrazine](/img/structure/B14257236.png)

